molecular formula C19H13BrFN3OS B3000345 (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477298-67-2

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B3000345
CAS No.: 477298-67-2
M. Wt: 430.3
InChI Key: GOXMNYNEULIPCQ-RAXLEYEMSA-N
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Description

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile: is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Amination Reaction:

    Coupling Reaction: The final step involves coupling the thiazole derivative with the substituted acrylonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced aromatic compounds.

    Substitution: Various substituted aromatic and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development. Its potential therapeutic applications could include treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-((4-chloro-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-((4-bromo-2-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

Compared to similar compounds, (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile may exhibit unique properties due to the specific combination of substituents on the aromatic rings

Properties

IUPAC Name

(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3OS/c1-25-15-5-2-12(3-6-15)18-11-26-19(24-18)13(9-22)10-23-17-7-4-14(20)8-16(17)21/h2-8,10-11,23H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXMNYNEULIPCQ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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